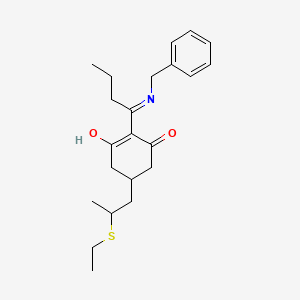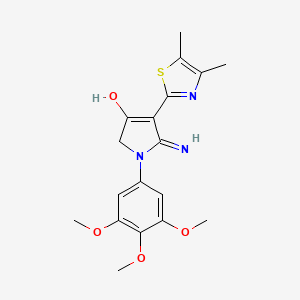![molecular formula C18H27FN2O3 B6030827 (3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol](/img/structure/B6030827.png)
(3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine
In biology and medicine, piperidine derivatives are often investigated for their potential as therapeutic agents. They may exhibit activities such as:
Analgesic: Pain-relieving properties.
Antipsychotic: Potential to treat psychiatric disorders.
Antiviral: Activity against viral infections.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol would depend on its specific biological target. Generally, piperidine derivatives may interact with:
Receptors: Binding to specific receptors in the body to exert their effects.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Ion Channels: Modulating ion channels to influence cellular activities.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer distinct pharmacological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-24-18-3-2-13(10-15(18)19)11-20-7-6-16(17(23)12-20)21-8-4-14(22)5-9-21/h2-3,10,14,16-17,22-23H,4-9,11-12H2,1H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFLBTSGMSWJEI-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C(C2)O)N3CCC(CC3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzyl)-4-{[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6030752.png)
![N-[2-[1-[[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]acetamide](/img/structure/B6030760.png)
![2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B6030774.png)

![2-[(3-Amino-11,11-dimethyl-12-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetic acid](/img/structure/B6030786.png)
![1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6030798.png)
![2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE](/img/structure/B6030806.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6030813.png)
![3-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6030837.png)
![2-(4-methoxyphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6030846.png)

![2-[(3-Fluorophenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6030855.png)
![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
